molecular formula C16H26O3 B13421205 [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate CAS No. 41848-00-4

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate

Cat. No.: B13421205
CAS No.: 41848-00-4
M. Wt: 266.38 g/mol
InChI Key: ORYOKKAEFMIUOF-HEEUSZRZSA-N
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Description

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate is an ester derivative characterized by distinct stereochemical configurations: the enoyl group adopts a Z-geometry, while the enoate moiety retains an E-geometry. The ethylhexenoyl and ethylhexenoate substituents contribute to its hydrophobic properties and steric profile, distinguishing it from simpler esters or unsaturated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate can be achieved through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and olefin metathesis . These methods involve the formation of carbon-carbon double bonds with specific stereochemistry. For instance, the Wittig reaction uses phosphonium ylides and aldehydes or ketones to form alkenes, while the HWE reaction employs phosphonate-stabilized carbanions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired stereochemistry. Catalysts and solvents play crucial roles in optimizing reaction conditions and achieving the desired isomeric form .

Chemical Reactions Analysis

Types of Reactions

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction pathway and product distribution .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate involves its interaction with molecular targets and pathways. The compound’s geometric isomerism plays a crucial role in determining its binding affinity and specificity towards various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (e.g., compounds 9–16 from Iranian Journal of Pharmaceutical Research [2011]).

Methyl (E)-3-ethylhex-2-enoate.

Diethyl (Z)-2-ethylhex-2-enedioate .

Key Differences :

  • Stereochemistry: The Z/E isomerism in the target compound contrasts with the E-configured enones used in synthesizing cyclohexenecarboxylates.
  • Substituents: The naphthalene and aryl groups in cyclohexenecarboxylates introduce aromaticity and extended conjugation, unlike the aliphatic ethylhexenoyl/enoate groups.
  • Functional Groups : Cyclohexenecarboxylates feature a ketone (2-oxo) and ester group, whereas the target compound lacks a ketone but retains dual ester functionalities.

Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates :

  • Synthesized via sodium ethoxide-mediated condensation of ethyl acetoacetate and (E)-1-(naphthalen-2-yl)-3-arylprop-2-en-1-ones under reflux (70–80°C).
  • Yields depend on aryl group electronic effects; electron-withdrawing substituents accelerate cyclization.

Reactivity and Stability

Property [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates
Hydrolysis Susceptibility High (due to ester groups) Moderate (stabilized by aromatic conjugation)
Thermal Stability Moderate (Z/E isomerization at >100°C) High (rigid cyclohexene ring)
Electrophilicity Enhanced (α,β-unsaturated ester) Reduced (ketone resonance stabilization)

Research Findings and Challenges

  • Stereochemical Purity : Achieving high Z/E selectivity in the target compound remains challenging. Microwave-assisted synthesis or enzymatic catalysis may improve yields.
  • Solubility: The aliphatic chains in the target compound enhance solubility in nonpolar solvents vs. the aromatic-dependent solubility of cyclohexenecarboxylates.

Biological Activity

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and various biological effects observed in research studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C8H14O2\text{C}_{8}\text{H}_{14}\text{O}_{2}

This compound consists of a conjugated system that imparts significant reactivity, making it a candidate for various biological applications. The molecular weight is approximately 142.19 g/mol.

Synthesis

The synthesis of this compound typically involves the use of specific olefination reactions, such as the Horner-Wadsworth-Emmons reaction, which allows for high stereoselectivity in forming the desired double bond configuration . The reaction conditions can be adjusted to favor either the E or Z isomer, which is crucial for subsequent biological studies.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that certain derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases .

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of this compound has revealed promising results against cancer cell lines. The compound demonstrated selective cytotoxicity towards specific cancer types, which could be attributed to its ability to induce apoptosis in malignant cells while sparing normal cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anti-inflammatory Mechanism

In a cell-based assay, this compound was tested for its ability to reduce TNF-alpha levels in LPS-stimulated macrophages. The compound reduced TNF-alpha production by approximately 50% at a concentration of 10 µM.

Treatment Concentration (µM)TNF-alpha Reduction (%)
00
110
1050
10075

Q & A

Basic Questions

Q. How can the stereochemical configuration of [(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate be experimentally determined?

  • Methodological Answer: The Z and E configurations can be resolved using nuclear Overhauser effect spectroscopy (NOESY) in NMR to detect spatial proximity of protons. For unambiguous confirmation, single-crystal X-ray diffraction is recommended. Coupling constants in 1H^1H-NMR can also indicate double-bond geometry, with trans (E) configurations showing larger JJ-values compared to cis (Z). Cross-referencing with computational models (e.g., DFT calculations) enhances reliability .

Q. What spectroscopic techniques are optimal for characterizing this compound’s purity and structural integrity?

  • Methodological Answer: Use a combination of:

  • IR spectroscopy to confirm ester carbonyl stretches (~1740 cm1^{-1}) and alkene C=C bonds (~1650 cm1^{-1}).
  • 1H^1H- and 13C^{13}C-NMR to assign proton environments and carbon skeletons, noting splitting patterns for ethylhexenoyl groups.
  • Mass spectrometry (HRMS) for molecular ion validation.
    Internal standards (e.g., TMS for NMR) and deuterated solvents reduce experimental noise .

Q. What synthetic routes are documented for preparing this compound?

  • Methodological Answer: Common methods include:

  • Esterification of 2-ethylhex-2-enoic acid with alcohols under acid catalysis (e.g., H2 _2SO4_4), with strict control of reaction temperature to prevent isomerization.
  • Stereoselective synthesis using chiral catalysts (e.g., Sharpless epoxidation derivatives) to favor Z/E configurations.
    Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures removal of diastereomeric byproducts .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental reactivity of this compound be resolved?

  • Methodological Answer: Conduct a multi-method validation:

  • Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents) to exclude environmental artifacts.
  • Cross-validate computational models (DFT, MD simulations) with experimental kinetics (e.g., Arrhenius plots from temperature-dependent reactions).
  • Analyze catalyst residues via ICP-MS, as trace metals may alter reaction pathways.
    Discrepancies often arise from solvent effects or unaccounted transition states in simulations .

Q. What experimental designs are suitable for studying isomerization kinetics between Z and E configurations under varying pH/temperature?

  • Methodological Answer:

  • UV-Vis spectroscopy to monitor absorbance changes at λmax_{\text{max}} (~210–230 nm for conjugated alkenes) during isomerization.
  • Variable-temperature NMR to track equilibrium shifts between Z/E forms.
  • Eyring equation analysis using rate constants derived from kinetic experiments to calculate activation parameters (ΔH^\ddagger, ΔS^\ddagger).
    Buffer solutions (pH 3–10) and controlled heating blocks ensure reproducible conditions .

Q. How can the compound’s stability in polymer matrices be evaluated for material science applications?

  • Methodological Answer:

  • Thermogravimetric analysis (TGA) to assess decomposition thresholds under nitrogen/air.
  • Accelerated aging studies (e.g., 70°C/75% RH for 4 weeks) with periodic HPLC sampling to detect degradation products.
  • Dynamic mechanical analysis (DMA) to measure changes in polymer viscoelasticity post-incorporation.
    Cross-link density calculations (via Flory-Rehner theory) correlate stability with matrix interactions .

Q. Data Analysis & Literature Integration

Q. How should researchers address inconsistencies in reported spectral data for this compound across literature sources?

  • Methodological Answer:

  • Reanalyze raw data from original studies (if accessible) to check integration errors or baseline distortions.
  • Compare solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) on chemical shifts.
  • Validate via independent synthesis using cited protocols to confirm reproducibility.
    Contradictions may stem from impurities, instrumentation calibration drift, or misassignment of proton environments .

Q. What statistical approaches are recommended for interpreting batch-to-batch variability in synthetic yields?

  • Methodological Answer:

  • ANOVA to identify significant differences between batches.
  • Multivariate regression to correlate yield with variables (e.g., catalyst loading, reaction time).
  • Control charts (Shewhart charts) to monitor process stability over time.
    Outliers should be scrutinized for procedural deviations (e.g., moisture exposure) .

Q. Ethical & Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when publishing data on this compound?

  • Methodological Answer:

  • Disclose all synthetic hazards (e.g., flammability, toxicity) in safety data sections.
  • Cite prior literature comprehensively , avoiding selective reporting to favor hypotheses.
  • Deposit raw spectral data in open-access repositories (e.g., Zenodo) for peer validation.
    Ethical reviews (e.g., IUPAC guidelines) must precede high-risk experiments .

Q. What are the best practices for integrating this compound’s data into broader structure-activity relationship (SAR) studies?

  • Methodological Answer:
  • QSAR modeling using descriptors like logP, molar refractivity, and steric parameters.
  • Cluster analysis to group analogs by reactivity/biological activity.
  • Meta-analyses of published IC50_{50}/EC50_{50} values to identify trends.
    Ensure consistency in bioassay protocols (e.g., cell lines, incubation times) when comparing datasets .

Properties

CAS No.

41848-00-4

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate

InChI

InChI=1S/C16H26O3/c1-5-9-11-13(7-3)15(17)19-16(18)14(8-4)12-10-6-2/h11-12H,5-10H2,1-4H3/b13-11-,14-12+

InChI Key

ORYOKKAEFMIUOF-HEEUSZRZSA-N

Isomeric SMILES

CCC/C=C(\CC)/C(=O)OC(=O)/C(=C\CCC)/CC

Canonical SMILES

CCCC=C(CC)C(=O)OC(=O)C(=CCCC)CC

Origin of Product

United States

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